molecular formula C25H23N3O3S2 B3535002 N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

Cat. No.: B3535002
M. Wt: 477.6 g/mol
InChI Key: BBIPVLSSDDXPGP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. It could include studying its reactivity with various reagents, its stability under different conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would include studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .

Mechanism of Action

If the compound is a drug or a biologically active molecule, the mechanism of action would describe how it exerts its effects at the molecular level.

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, its flammability, and any precautions that need to be taken while handling it .

Properties

IUPAC Name

N-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-8-9-17(2)21(12-16)27-24(30)15-32-25-28-20-11-10-18(13-22(20)33-25)26-23(29)14-31-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPVLSSDDXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

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